molecular formula C7H5FO3 B1304771 2-Fluoro-5-hydroxybenzoic acid CAS No. 51446-30-1

2-Fluoro-5-hydroxybenzoic acid

Cat. No. B1304771
CAS RN: 51446-30-1
M. Wt: 156.11 g/mol
InChI Key: CZNFABVUVHWEJF-UHFFFAOYSA-N
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Patent
US05523475

Procedure details

6-Fluoro-3-methoxybenzoic acid (500 mg, 2.94 mmol) was mixed with freshly distilled 48% HBr (20 mL) and heated at 100° C. for 14 h. Water and HBr were evaporated and the crude product (462 mg) was used without further purification. 1H NMR(CD3OD): δ7.28-7,29 (m, 1H), 6.92-7.12 (m, 2H); 13C NMR (CD3OD): δ167.80, 157.26 (d, J=249 Hz), 154.77, 122.52 (d, J=10.4 Hz), 120.49 (d, J=11 Hz), 118.77 (d, J=19 Hz), 118.58.
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:7]([C:8]([OH:10])=[O:9])=[CH:6][C:5]([O:11]C)=[CH:4][CH:3]=1>Br>[F:1][C:2]1[C:7]([C:8]([OH:10])=[O:9])=[CH:6][C:5]([OH:11])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
FC1=CC=C(C=C1C(=O)O)OC
Name
Quantity
20 mL
Type
solvent
Smiles
Br

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Water and HBr were evaporated
CUSTOM
Type
CUSTOM
Details
the crude product (462 mg) was used without further purification

Outcomes

Product
Name
Type
Smiles
FC1=CC=C(C=C1C(=O)O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.